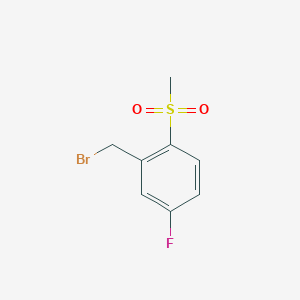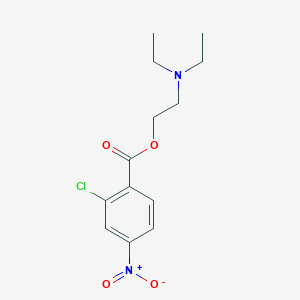
3-Propyl-1-heptanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Propyl-1-heptanol is an organic compound classified as an alcohol. It is a clear, high-boiling liquid with a mild odor. This compound is miscible with most common organic solvents but is practically insoluble in water . The molecular formula of this compound is C10H22O, and it is also known by its IUPAC name, 3-propylheptan-1-ol .
Méthodes De Préparation
3-Propyl-1-heptanol can be synthesized through various methods. One common synthetic route involves the hydroboration-oxidation of alkenes. This method yields the syn, non-Markovnikov hydration product . Another method is the oxymercuration-demercuration of alkenes, which yields the Markovnikov hydration product . Industrial production methods often involve the catalytic hydrogenation of aldehydes or ketones .
Analyse Des Réactions Chimiques
3-Propyl-1-heptanol undergoes several types of chemical reactions, including:
Substitution: In the presence of strong acids, this compound can undergo substitution reactions to form alkyl halides.
The major products formed from these reactions include aldehydes, carboxylic acids, alkanes, and alkyl halides .
Applications De Recherche Scientifique
3-Propyl-1-heptanol has various applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Propyl-1-heptanol involves its interaction with cellular membranes and proteins. The hydroxyl group (-OH) in the compound forms hydrogen bonds with other molecules, affecting their structure and function . This interaction can influence various molecular targets and pathways, including enzyme activity and signal transduction .
Comparaison Avec Des Composés Similaires
3-Propyl-1-heptanol can be compared with other similar alcohols, such as:
3-Heptanol: Similar in structure but with a shorter carbon chain.
2-Methyl-3-hexanol: Contains a branched carbon chain.
The uniqueness of this compound lies in its specific carbon chain length and the position of the hydroxyl group, which confer distinct physical and chemical properties .
Propriétés
Formule moléculaire |
C10H22O |
|---|---|
Poids moléculaire |
158.28 g/mol |
Nom IUPAC |
3-propylheptan-1-ol |
InChI |
InChI=1S/C10H22O/c1-3-5-7-10(6-4-2)8-9-11/h10-11H,3-9H2,1-2H3 |
Clé InChI |
UYZVDMGEEIRMSK-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CCC)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![2-[2-Methyl-5-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13446049.png)
